molecular formula C10H22N2 B13113215 2-Isobutyl-6-methylpiperidin-4-amine

2-Isobutyl-6-methylpiperidin-4-amine

Cat. No.: B13113215
M. Wt: 170.30 g/mol
InChI Key: HSHHJPUAOOMULI-UHFFFAOYSA-N
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Description

2-Isobutyl-6-methylpiperidin-4-amine is a piperidine derivative, a class of compounds known for their significant role in medicinal chemistry. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are widely used in the pharmaceutical industry due to their biological activity and versatility in drug design .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isobutyl-6-methylpiperidin-4-amine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the preparation might involve the use of amides and subsequent cyclization reactions . The reaction conditions typically include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

2-Isobutyl-6-methylpiperidin-4-amine, like other amines, can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitroso compounds, while substitution reactions could produce various amides or imines .

Scientific Research Applications

2-Isobutyl-6-methylpiperidin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Isobutyl-6-methylpiperidin-4-amine involves its interaction with specific molecular targets in the body. Piperidine derivatives often act on neurotransmitter receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific derivative and its intended use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Isobutyl-6-methylpiperidin-4-amine is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its isobutyl and methyl substitutions on the piperidine ring differentiate it from other piperidine derivatives, potentially leading to unique interactions with biological targets .

Properties

Molecular Formula

C10H22N2

Molecular Weight

170.30 g/mol

IUPAC Name

2-methyl-6-(2-methylpropyl)piperidin-4-amine

InChI

InChI=1S/C10H22N2/c1-7(2)4-10-6-9(11)5-8(3)12-10/h7-10,12H,4-6,11H2,1-3H3

InChI Key

HSHHJPUAOOMULI-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(N1)CC(C)C)N

Origin of Product

United States

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